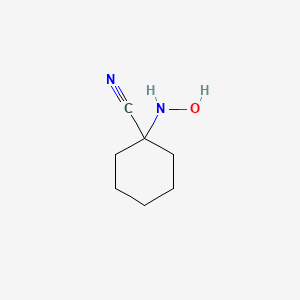
1-(Hydroxyamino)cyclohexanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Hydroxyamino)cyclohexanecarbonitrile is an organic compound with the molecular formula C7H12N2O. It is a derivative of cyclohexanecarbonitrile, featuring a hydroxyamino group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclohexanecarbonitrile can be synthesized through multi-step processes starting from cyclohexanone. One common method involves the reaction of cyclohexanone with methyl hydrazinecarboxylate in refluxing methanol, followed by the addition of hydrogen cyanide (HCN) at low temperatures to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve one-pot synthesis techniques to enhance yield and efficiency. These methods typically use methanol as a solvent and may involve catalytic oxidation steps. The processes are designed to be environmentally friendly, with by-products such as carbon dioxide and nitrogen being either reused or safely disposed of .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hydroxyamino)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyamino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted cyclohexanecarbonitrile derivatives
Wissenschaftliche Forschungsanwendungen
1-(Hydroxyamino)cyclohexanecarbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(Hydroxyamino)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxyamino group can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarbonitrile: Lacks the hydroxyamino group, making it less reactive in certain chemical reactions.
1-(Cyclohexylamino)cyclohexanecarbonitrile: Features an amino group instead of a hydroxyamino group, leading to different reactivity and applications.
1-(Dimethylamino)cyclohexanecarbonitrile:
Uniqueness: 1-(Hydroxyamino)cyclohexanecarbonitrile is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5259-69-8 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-(hydroxyamino)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2 |
InChI-Schlüssel |
IJPWQVLCMYLVHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C#N)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Diisopropyl 11-(4-methylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11957578.png)
![[10-[(4-methylphenyl)sulfonyloxymethyl]-9-pentacyclo[4.4.0.02,5.03,8.04,7]decanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11957580.png)





